N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane moiety attached via a methylene bridge. The aromatic ring is substituted with methoxy (2-position) and methyl groups (4- and 5-positions), which influence its electronic and steric properties.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-13-9-16(22-3)17(10-14(13)2)25(20,21)19-11-15-12-23-18(24-15)7-5-4-6-8-18/h9-10,15,19H,4-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUQYXXDHYNQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2COC3(O2)CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations in Spirocyclic Sulfonamides
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations:
- Spiro System Consistency : All compounds retain the 1,4-dioxaspiro[4.5]decane core, suggesting its importance in conferring rigidity and stereochemical control .
- Substituent Diversity : The aromatic ring substitutions vary widely. Electron-donating groups (e.g., methoxy, methyl in the target compound) contrast with electron-withdrawing groups (e.g., nitro in S08) or halogenated motifs (e.g., chloro in Example 6), which may modulate reactivity or biological target affinity .
Comparison with Analogs :
- S07 and S08 () : Synthesized via α-allyl bromide intermediates with yields up to 91%. Impurities (e.g., 7.4 mol% dialkylated amine in S07) highlight challenges in selectivity .
- Compound 9 () : Lower yield (54%) due to multi-step purification (column chromatography), contrasting with S07’s straightforward isolation .
- Example 6 () : Features enantioselective sulfonylation, suggesting advanced stereochemical control compared to the target compound’s simpler substitution pattern .
Physicochemical Properties
- Physical State : The target compound’s analogs range from oils (S07, Compound 9) to crystalline solids (Example 6’s carboxylate derivatives). The 2-methoxy-4,5-dimethyl substituents may enhance crystallinity relative to S07’s oily form .
- Melting Points : Compound 9’s oxalate salt melts at 182–184°C, demonstrating how salt formation improves thermal stability . The target compound’s melting point is unreported but likely influenced by its methyl/methoxy substituents.
- Solubility : Methoxy and methyl groups may enhance lipophilicity compared to nitro (S08) or carboxylate (Example 6) analogs, impacting bioavailability .
Functional Implications
- The target’s methyl/methoxy groups may favor passive membrane diffusion .
- Chemical Reactivity : The electron-rich aromatic ring in the target compound may resist electrophilic substitution compared to S08’s nitro-activated system. Conversely, the spiro system’s stability is critical for maintaining structural integrity under reaction conditions .
Q & A
Basic: What are the key steps for synthesizing this spirocyclic sulfonamide, and how can purity be optimized?
The synthesis typically involves sequential functionalization of the spirocyclic dioxaspiro core, followed by sulfonamide coupling. Key steps include:
- Spirocyclic precursor preparation : Cyclization of 1,4-dioxane derivatives with ketones to form the dioxaspiro[4.5]decane scaffold .
- Sulfonamide coupling : Reaction of the spirocyclic amine intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under anhydrous conditions (e.g., DCM, triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) from different studies be resolved?
Discrepancies in NMR assignments often arise from solvent effects or conformational flexibility. To resolve:
- Variable Temperature (VT) NMR : Probe dynamic behavior of the spirocyclic moiety (e.g., coalescence temperature studies) .
- Computational NMR prediction : Use density functional theory (DFT) to simulate chemical shifts (e.g., B3LYP/6-311+G(d,p)) and compare with experimental data .
- X-ray crystallography : Validate spatial arrangement of substituents (e.g., methoxy and methyl groups on the benzene ring) .
Basic: Which analytical techniques are critical for structural validation?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, <2 ppm error) .
- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and verify sulfonamide connectivity .
- IR spectroscopy : Identify sulfonamide S=O stretches (1320–1350 cm⁻¹) and sp³ C-O-C vibrations (1100–1250 cm⁻¹) .
Advanced: How can stereochemical integrity be ensured during synthesis?
The spirocyclic core may form diastereomers. Strategies include:
- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol mobile phase) .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration .
- Kinetic resolution : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) during key cyclization steps .
Basic: What is the rationale for the compound’s potential biological activity?
The sulfonamide group is a known pharmacophore for enzyme inhibition (e.g., carbonic anhydrase). The spirocyclic structure enhances metabolic stability by reducing rotational freedom, while methoxy/methyl groups modulate lipophilicity for membrane penetration .
Advanced: How to design experiments to elucidate its mechanism of action?
- Surface Plasmon Resonance (SPR) : Screen binding affinity to target enzymes (e.g., cyclooxygenase-2) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Kinetic assays : Measure IC₅₀ values under varying pH/temperature to infer catalytic site interactions .
Advanced: How to address low yields in sulfonamide coupling reactions?
Common issues include amine protonation or steric hindrance. Mitigation strategies:
- Base optimization : Replace triethylamine with DMAP or DIPEA to enhance nucleophilicity .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 80°C, 30 min) while improving yields by 15–20% .
- Protecting groups : Temporarily protect reactive sites on the spirocyclic amine (e.g., Boc protection) .
Basic: How to assess stability under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–10 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
- Light sensitivity : Conduct ICH Q1B photostability testing (UV/visible light exposure) .
- Thermal stability : Use DSC/TGA to determine decomposition temperatures .
Advanced: What computational tools predict structure-activity relationships (SAR)?
- Molecular docking (AutoDock Vina) : Model interactions with target proteins (e.g., COX-2 active site) .
- QSAR models : Train on analogues with known IC₅₀ values using descriptors like LogP, polar surface area, and H-bond donors .
- MD simulations : Analyze binding pose stability over 100-ns trajectories (AMBER force field) .
Advanced: How to resolve contradictions in reported biological activity data?
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Meta-analysis : Pool data from multiple studies (e.g., RevMan software) to identify trends obscured by small sample sizes .
- Proteomics profiling : Identify off-target interactions via mass spectrometry-based pull-down assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
